molecular formula C13H19NO2 B3242992 benzyl (2S)-2-amino-3,3-dimethylbutanoate CAS No. 154092-64-5

benzyl (2S)-2-amino-3,3-dimethylbutanoate

Cat. No. B3242992
CAS RN: 154092-64-5
M. Wt: 221.29 g/mol
InChI Key: CFEYNMWFKQPQMR-LLVKDONJSA-N
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Description

Benzyl compounds are a class of organic compounds where a benzyl group is attached to another functional group. They are widely used in various fields such as medicine, agriculture, and materials due to their diverse properties .


Synthesis Analysis

The synthesis of benzyl compounds can vary depending on the functional groups involved. For example, benzyl compounds can be synthesized through various methods such as nucleophilic substitution, electrophilic substitution, and others .


Molecular Structure Analysis

The molecular structure of benzyl compounds can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

Benzyl compounds can undergo various chemical reactions. For example, they can participate in oxidation and reduction reactions . The exact reactions would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl compounds can vary widely depending on their structure. For example, benzil, a common diketone, is a yellow solid at room temperature and is used as a photoinitiator in polymer chemistry .

Mechanism of Action

The mechanism of action of benzyl compounds can vary widely depending on their structure and the context in which they are used. For example, benzyl benzoate is used as a treatment for scabies and lice, and it works by exerting toxic effects on the nervous system of the parasite .

Safety and Hazards

The safety and hazards associated with benzyl compounds can vary widely depending on their structure. For example, benzyl chloride is classified as a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin .

Future Directions

The future directions in the study of benzyl compounds could involve exploring new synthetic methods, studying their potential applications in various fields, and investigating their biological activities .

properties

IUPAC Name

benzyl (2S)-2-amino-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEYNMWFKQPQMR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289335
Record name 3-Methyl-L-valine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154092-64-5
Record name 3-Methyl-L-valine phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154092-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-L-valine phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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